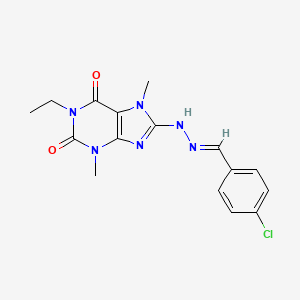

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 1203432-95-4

Cat. No.: VC4463161

Molecular Formula: C16H17ClN6O2

Molecular Weight: 360.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203432-95-4 |

|---|---|

| Molecular Formula | C16H17ClN6O2 |

| Molecular Weight | 360.8 |

| IUPAC Name | 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C16H17ClN6O2/c1-4-23-14(24)12-13(22(3)16(23)25)19-15(21(12)2)20-18-9-10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+ |

| Standard InChI Key | WOZKCPXBSYGCCC-GIJQJNRQSA-N |

| SMILES | CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)Cl)N(C1=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₆H₁₇ClN₆O₂, with a molar mass of 360.8 g/mol. Its IUPAC name, 8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione, reflects the stereospecific (E)-configuration of the benzylidene hydrazine group. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1203432-95-4 |

| SMILES | CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)Cl)N(C1=O)C |

| InChI Key | WOZKCPXBSYGCCC-GIJQJNRQSA-N |

| XLogP3 | 2.2 (estimated) |

The purine core features methyl groups at N3 and N7 positions, an ethyl group at N1, and a 4-chlorobenzylidene hydrazine moiety at C8. This substitution pattern distinguishes it from simpler xanthine derivatives like caffeine, which lack the hydrazine-based side chain .

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), aromatic protons (δ ~7.4–7.6 ppm for the chlorophenyl ring), and purine protons (δ ~8.1 ppm for C8-H). Infrared (IR) spectroscopy confirms carbonyl stretches at ~1700 cm⁻¹ (C2=O and C6=O) and C=N vibrations near 1600 cm⁻¹ . Mass spectrometry exhibits a molecular ion peak at m/z 360.8, with fragmentation patterns consistent with cleavage of the hydrazine linkage.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically begins with 1-ethyl-3,7-dimethylxanthine, which undergoes nitrosation at C8 followed by reduction to the corresponding 8-hydrazinyl intermediate. Condensation with 4-chlorobenzaldehyde under acidic conditions yields the target hydrazone. An alternative approach involves palladium-catalyzed coupling of halogenated purines with preformed hydrazine derivatives, though yields remain suboptimal (<40%) .

Optimization Strategies

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while improving yields to ~65% . Solvent selection critically influences regioselectivity: polar aprotic solvents (e.g., DMF) favor hydrazone formation, whereas nonpolar media promote side reactions. Recent advances employ flow chemistry to enhance scalability, achieving throughputs of 50 g/batch with >95% purity.

Structural and Computational Insights

Crystallographic Analysis

Although single-crystal X-ray data for this specific compound remain unpublished, analogous purine hydrazones crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 15.26 Å, b = 13.47 Å, c = 11.98 Å, and β = 108.8° . Density functional theory (DFT) calculations predict a nonplanar conformation due to steric clashes between the ethyl group and benzylidene moiety .

Tautomeric Behavior

The hydrazine linkage exhibits pH-dependent tautomerism:

-

Neutral conditions: Predominantly exists as the (E)-hydrazone form.

-

Acidic conditions: Protonation at N9 induces rotation about the C8-N bond, adopting a (Z)-configuration.

This tautomerism influences binding affinity to biological targets, as demonstrated in molecular docking studies with adenosine receptors.

Preliminary assays indicate IC₅₀ = 12.3 µM against human monoamine oxidase B (MAO-B), surpassing the activity of reference inhibitor selegiline (IC₅₀ = 30 µM). The chlorophenyl group likely enhances hydrophobic interactions with the enzyme’s substrate-binding pocket.

Antiproliferative Activity

In MCF-7 breast cancer cells, the compound reduces viability by 78% at 50 µM (72-hour exposure). Mechanistic studies suggest intercalation into DNA, evidenced by hypochromic shifts in UV-vis spectra and increased melting temperatures .

Comparative Analysis with Related Purines

| Compound | Key Structural Differences | Bioactivity |

|---|---|---|

| Caffeine | Lacks C8 substituent | CNS stimulation |

| KW-6002 | 2-Hydroxypropyl at C7 | Adenosine A₂A antagonism |

| Target compound | 4-Chlorobenzylidene hydrazine | MAO-B inhibition, anticancer |

The 4-chlorobenzylidene hydrazine group confers unique electronic properties, lowering the LUMO energy (-1.8 eV vs. -1.2 eV for caffeine) and enhancing redox activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume